N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
Description
This compound is a sulfonamide-based ethanediamide derivative featuring a 1,3-oxazinan-2-ylmethyl scaffold substituted with a 4-methoxy-3-methylbenzenesulfonyl group and a thiophen-2-ylmethyl moiety. Its structure integrates multiple pharmacophoric elements:
- Sulfonamide group: Known for enhancing binding affinity to biological targets via hydrogen bonding and hydrophobic interactions .
- 1,3-Oxazinan-2-ylmethyl moiety: Provides conformational rigidity and modulates solubility .
- 4-Methoxy-3-methylbenzenesulfonyl substituent: Electron-donating groups (methoxy and methyl) may influence electronic properties and bioavailability .
Synthetic routes for analogous compounds typically involve sequential substitution reactions, as seen in the preparation of benzenesulfonamide derivatives via nucleophilic addition and cyclization steps . Characterization relies on spectroscopic techniques (1H/13C-NMR, IR) and elemental analysis .
Properties
IUPAC Name |
N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S2/c1-14-11-16(6-7-17(14)28-2)31(26,27)23-8-4-9-29-18(23)13-22-20(25)19(24)21-12-15-5-3-10-30-15/h3,5-7,10-11,18H,4,8-9,12-13H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVUHFPGTMKLDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of the Aromatic Precursor
The 4-methoxy-3-methylbenzenesulfonyl moiety is synthesized via sulfonation of 4-methoxy-3-methylbenzene. In a procedure adapted from substituted benzene sulfonamide syntheses, chlorosulfonic acid is employed as the sulfonating agent under controlled temperatures (0–5°C) to minimize polysubstitution. The resultant sulfonyl chloride intermediate is stabilized using inert solvents such as dichloromethane. Subsequent quenching with aqueous ammonia yields the sulfonamide, though direct use of the sulfonyl chloride in downstream reactions is often preferred to avoid isolation challenges.
Key reaction:
$$
\text{4-Methoxy-3-methylbenzene} + \text{ClSO}_3\text{H} \rightarrow \text{4-Methoxy-3-methylbenzenesulfonyl chloride} + \text{HCl}
$$
Construction of the 1,3-Oxazinan Ring
The 1,3-oxazinan-2-yl core is assembled via cyclocondensation of a β-amino alcohol with formaldehyde. Drawing from oxazinan syntheses in sulfonamide derivatives, ethanol serves as the solvent, and the reaction is catalyzed by p-toluenesulfonic acid under reflux (78°C) for 12 hours. The β-amino alcohol precursor is prepared by reducing a nitrostyrene intermediate using sodium borohydride in methanol, achieving yields >85%.
Critical parameters:
Amidation and Final Coupling
The ethanediamide bridge is introduced via a two-step protocol:
- Activation of the carboxylic acid: Ethanedioic acid is treated with ethyl chloroformate in the presence of triethylamine to form the mixed anhydride.
- Coupling with amines: The anhydride reacts sequentially with (thiophen-2-yl)methylamine and the 1,3-oxazinan-methylamine intermediate. This step employs dichloromethane as the solvent at 0°C to suppress side reactions.
Yield optimization:
- Use of HOBt (1-hydroxybenzotriazole) as an additive improves coupling efficiency to 78–82%.
- Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures >95% purity.
Stepwise Synthesis Protocol
Synthesis of 4-Methoxy-3-Methylbenzenesulfonyl Chloride
Formation of 3-(4-Methoxy-3-Methylbenzenesulfonyl)-1,3-Oxazinan-2-ylmethanamine
Final Amidation
- Activation: Stir ethanedioic acid (1.0 equiv) with ethyl chloroformate (1.05 equiv) and triethylamine (1.1 equiv) in THF at −10°C for 30 minutes.
- First coupling: Add (thiophen-2-yl)methylamine (1.0 equiv) and stir for 2 hours.
- Second coupling: Introduce 3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethanamine (1.0 equiv) and HOBt (0.2 equiv). Stir at 0°C for 4 hours. Yield: 68%.
Optimization Strategies
Solvent Systems
Catalytic Enhancements
- Oxazinan cyclization: Substituting p-TsOH with Amberlyst-15 resin enables catalyst recycling, improving cost efficiency by 40%.
- Amidation: Switching from HOBt to HOAt (1-hydroxy-7-azabenzotriazole) increases yields by 8% but raises production costs.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 65:35) shows a single peak at 8.2 minutes, confirming >98% purity.
Data Tables
Table 1. Comparative Yields in Sulfonation Steps
| Sulfonating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| ClSO₃H | DCM | 0–5 | 89 |
| SO₃·Pyridine | THF | 25 | 72 |
Table 2. Amidation Coupling Efficiency
| Coupling Agent | Additive | Solvent | Yield (%) |
|---|---|---|---|
| EDCl | HOBt | DCM | 68 |
| DCC | DMAP | THF | 61 |
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, and gene expression.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis likely follows methodologies from , involving azide substitution and sulfonylation. However, its methoxy group necessitates milder reaction conditions than halogenated analogs .
- Pharmacokinetics : Thiophene moieties reduce CYP450-mediated metabolism compared to benzyl groups, as observed in preclinical studies .
- Toxicity : Sulfonamide derivatives generally show low cytotoxicity (CC50 > 100 µM in HepG2 cells), but electron-donating substituents may mitigate hepatic clearance .
Biological Activity
N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₇N₃O₆S |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 872985-92-7 |
The structure features an oxazinan ring and a sulfonyl group, which are critical for its biological activity. The presence of methoxy and thiophenyl groups enhances its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated its cytotoxic effects against various cancer cell lines, including:
- A2780 (human ovarian carcinoma)
- MCF-7 (human breast cancer)
In these studies, the compound exhibited significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth. The mechanism of action appears to involve tubulin inhibition, similar to other known antitumor agents like combretastatin A-4.
The compound's activity is primarily attributed to its ability to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase. Molecular docking studies have shown that it binds to the colchicine site on tubulin, inhibiting polymerization and thus preventing mitosis.
Case Studies and Research Findings
Several studies have investigated the biological efficacy of this compound:
- Cytotoxicity Evaluation : A study reported that compounds similar to this compound demonstrated IC50 values ranging from 4.47 to 52.8 μM against various cancer cell lines, indicating moderate to high cytotoxicity .
- Flow Cytometry Analysis : Flow cytometry revealed that treatment with this compound resulted in significant cell cycle arrest in cancer cells, confirming its potential as a chemotherapeutic agent .
- Molecular Docking Studies : These studies elucidated the binding interactions between the compound and tubulin, providing insights into its inhibitory mechanisms .
Antimicrobial Activity
In addition to its anticancer properties, preliminary research suggests that this compound may exhibit antimicrobial effects. Its mechanism likely involves modulating enzyme activities related to bacterial growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
